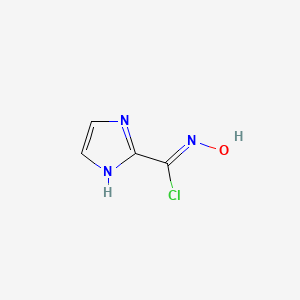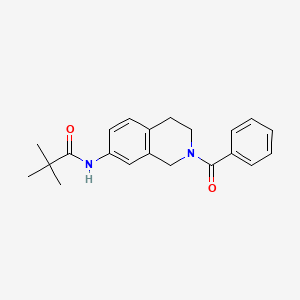
N-(2-benzoil-1,2,3,4-tetrahidroisoquinolin-7-il)pivalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide is a synthetic organic compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Aplicaciones Científicas De Investigación
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and other medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of compounds known for their diverse biological activities .
Mode of Action
Biochemical Pathways
Given the biological activities of thiq analogs, it is likely that the compound affects pathways related to inflammation, cancer growth and proliferation, and viral replication .
Result of Action
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide typically involves the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline scaffold.
Benzoylation: The tetrahydroisoquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Pivaloylation: Finally, the benzoylated tetrahydroisoquinoline is reacted with pivaloyl chloride to form N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Hydroxylated tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide
- N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide
Uniqueness
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide is unique due to its specific structural features, such as the pivaloyl group, which may confer distinct biological activities and chemical properties compared to its analogs.
Propiedades
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-21(2,3)20(25)22-18-10-9-15-11-12-23(14-17(15)13-18)19(24)16-7-5-4-6-8-16/h4-10,13H,11-12,14H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEIPKOEZHKRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide](/img/structure/B2486860.png)
![2-(3-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)phenoxy)acetamide](/img/structure/B2486861.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2486863.png)
![2-{[1-(4-Bromobenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2486865.png)
![(2E)-3-[(3-methoxyphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2486866.png)
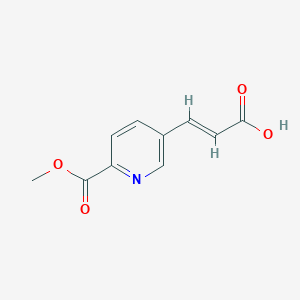
![(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid](/img/structure/B2486868.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2486872.png)
![5-Chloropyrido[4,3-d]pyrimidine](/img/structure/B2486873.png)
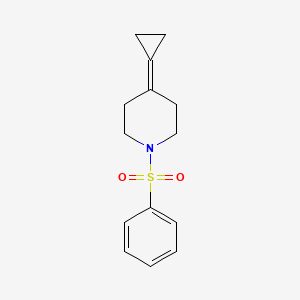
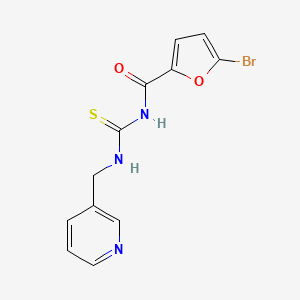
![2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2486878.png)
